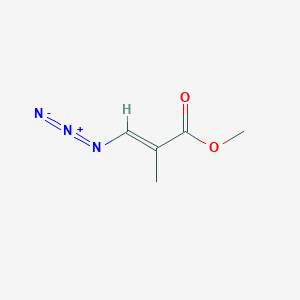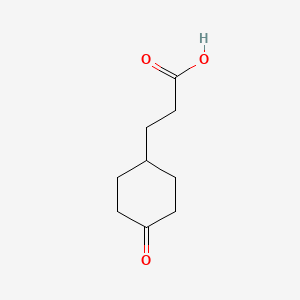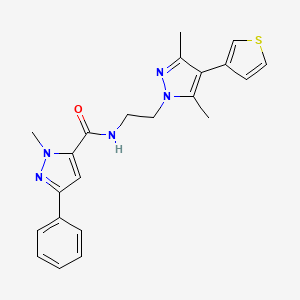![molecular formula C8H11ClO4S B2701532 Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate CAS No. 2172572-98-2](/img/structure/B2701532.png)
Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate, also known as MCHC, is a chemical compound with potential applications in the field of medicinal chemistry. It is a spirocyclic sulfonamide that has been synthesized using a variety of methods. MCHC has been found to exhibit interesting biological activity, which has led to its investigation as a potential drug candidate.
Aplicaciones Científicas De Investigación
Synthesis of Conformationally Restricted Amino Acids
A study by Yashin et al. (2017) focused on synthesizing novel spiro[2.3]hexane amino acids, which are conformationally restricted analogs of γ-aminobutyric acid. These compounds are promising modulators of GABAergic cascades in the human central nervous system. The synthesis methods employed include catalytic [1+2] cycloaddition and a modified Curtius reaction, underlining the compound's relevance in designing new neurotransmitter analogs (Yashin et al., 2017).
Novel Bornane Synthesis
Föhlisch et al. (2002) explored the synthesis of bornane derivatives through reactions of thiatricycle compounds derived from spiro[2.4]hepta-4,6-diene, highlighting a unique approach to generating complex molecular structures from simpler spiro compounds (Föhlisch, Abu Bakr, & Fischer, 2002).
Acid-Catalyzed Reactions and Ring Expansion
Adam and Crämer (1987) detailed the acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane, showing how such processes can lead to various hydroxy esters and unsaturated alcohols, demonstrating the compound's potential in synthesizing a broad range of chemical structures (Adam & Crämer, 1987).
Competitive Atom Shifts in Carbene Reactions
Rosenberg, Schrievers, and Brinker (2016) examined the strained carbene spiro[3.3]hept-1-ylidene, highlighting its role in understanding the mechanistic aspects of [1,2]-sigmatropic rearrangements. This study underscores the compound's importance in the field of theoretical and computational chemistry (Rosenberg, Schrievers, & Brinker, 2016).
Propiedades
IUPAC Name |
methyl 5-chlorosulfonylspiro[2.3]hexane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO4S/c1-13-7(10)6-4-8(6)2-5(3-8)14(9,11)12/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIAGPVNBAMMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CC(C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

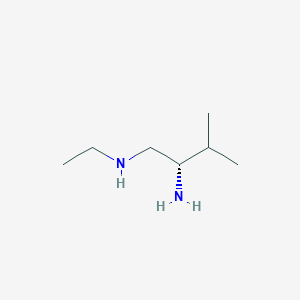
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2701452.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2701453.png)
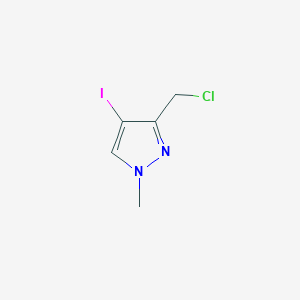
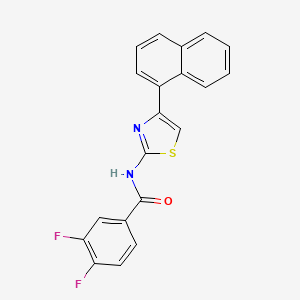
![2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2701459.png)
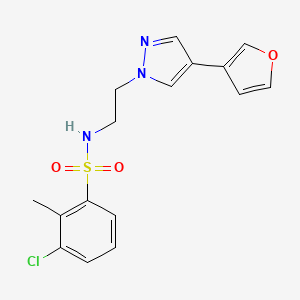
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2701462.png)
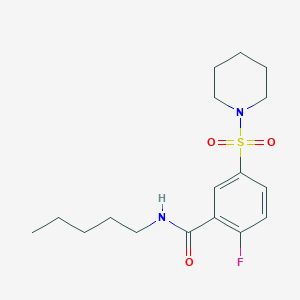
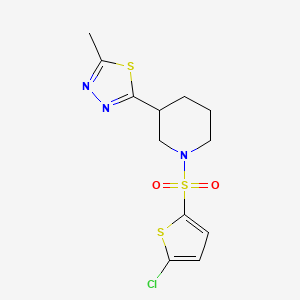
![(3Z)-3-[[hydroxy(methyl)amino]methylidene]-1H-indol-2-one](/img/structure/B2701469.png)
